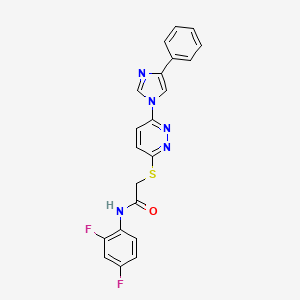![molecular formula C21H25N5O2S2 B2432741 (Z)-3-异丁基-5-((2-(4-甲基哌嗪-1-基)-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)亚甲基)-2-硫代硫代唑烷-4-酮 CAS No. 372494-23-0](/img/structure/B2432741.png)
(Z)-3-异丁基-5-((2-(4-甲基哌嗪-1-基)-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)亚甲基)-2-硫代硫代唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H25N5O2S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物中的哌嗪部分与抗菌特性有关。研究人员合成了该化合物的衍生物并评估了它们对细菌菌株的有效性。 可以通过生物测定和分子建模研究进一步探索该化合物的结构和活性 .
抗增殖作用
研究人员已经研究了含有哌嗪环的相关化合物的抗增殖活性。新型衍生物,例如具有 4-甲基哌嗪-1-基取代基的衍生物,对人白血病细胞系显示出有希望的结果。 进一步探索该化合物的细胞毒性作用可以为潜在的癌症治疗提供见解 .
氰化反应
该化合物中的 2-(4-甲基哌嗪-1-基)乙腈基团已用作 Cu(OAc)2 介导的氰化反应中的氰源。这种合成方法允许轻松获得芳烃的氰基衍生物。 研究人员已经探索了该反应的范围,突出了其效率和多功能性 .
抗真菌特性
使用分子内环化合成了 6-取代-4-甲基-3-(4-芳基哌嗪-1-基)噌啉的衍生物。这些化合物具有潜在的抗真菌活性。 研究结构-活性关系和作用机制可以导致新型抗真菌剂 .
药代动力学的调节
含有哌嗪的化合物以其能够积极调节药代动力学特性而闻名。将这种杂环基序掺入药物候选物可以增强它们的生物利用度、分布和代谢。 研究人员已经探索了哌嗪衍生物对各种疾病状态的影响,包括抗组胺药、抗病毒药和抗糖尿病药 .
精神活性物质
虽然与科学研究没有直接关系,但值得注意的是,哌嗪衍生物有时被用作娱乐目的的精神活性物质。 了解它们的影响和潜在风险对于公共卫生和安全至关重要 .
作用机制
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
The compound interacts with its targets by specifically inhibiting the activity of tyrosine kinases . This inhibition is achieved through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound has been structurally characterized only in the form of its piperazin-1-ium salt .
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. These include pathways regulating cell proliferation and survival . The compound’s action on these pathways can lead to downstream effects such as the inhibition of cell growth and induction of cell death .
Result of Action
The result of the compound’s action is the inhibition of cell growth and induction of cell death . This is achieved through its inhibition of tyrosine kinases and the subsequent effects on cell proliferation and survival pathways .
属性
IUPAC Name |
(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S2/c1-14(2)13-26-20(28)16(30-21(26)29)12-15-18(24-10-8-23(3)9-11-24)22-17-6-4-5-7-25(17)19(15)27/h4-7,12,14H,8-11,13H2,1-3H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUDJDDXJYBREZ-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372494-23-0 |
Source


|
| Record name | 3-[(Z)-(3-ISOBUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(4-METHYL-1-PIPERAZINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate](/img/structure/B2432667.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2432668.png)


![2-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2432674.png)

![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate](/img/structure/B2432676.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432678.png)


